Trifluorofurnesyl diphosphate
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Overview
Description
Trifluorofurnesyl Diphosphate is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. It is a small molecule with the chemical formula C15H25F3O7P2 and a molecular weight of 436.298 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluorofurnesyl Diphosphate typically involves the reaction of farnesyl diphosphate with trifluoromethylating agents under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to facilitate the incorporation of the trifluoromethyl group into the farnesyl diphosphate molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trifluorofurnesyl Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluorofurnesyl oxides, while reduction may produce trifluorofurnesyl alcohols .
Scientific Research Applications
Trifluorofurnesyl Diphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trifluorofurnesyl Diphosphate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Trifluorofurnesyl Diphosphate can be compared with other similar compounds, such as:
Farnesyl Diphosphate: The parent compound without the trifluoromethyl group.
Geranyl Diphosphate: A related compound with a shorter carbon chain.
Isopentenyl Diphosphate: A simpler isoprenoid phosphate.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C15H25F3O7P2 |
---|---|
Molecular Weight |
436.30 g/mol |
IUPAC Name |
[(2Z,6E)-7,11-dimethyl-3-(trifluoromethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25F3O7P2/c1-12(2)6-4-7-13(3)8-5-9-14(15(16,17)18)10-11-24-27(22,23)25-26(19,20)21/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,22,23)(H2,19,20,21)/b13-8+,14-10- |
InChI Key |
PXLMLAFPAPGGKK-GVCYOOEQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C(F)(F)F)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C(F)(F)F)C)C |
Origin of Product |
United States |
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